3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
CAS No.:
Cat. No.: VC15730511
Molecular Formula: C11H10ClF2N3
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.
![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline -](/images/structure/VC15730511.png)
Specification
Molecular Formula | C11H10ClF2N3 |
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Molecular Weight | 257.67 g/mol |
IUPAC Name | 3-chloro-4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline |
Standard InChI | InChI=1S/C11H10ClF2N3/c1-6-5-17(16-10(6)11(13)14)9-3-2-7(15)4-8(9)12/h2-5,11H,15H2,1H3 |
Standard InChI Key | RADZPNQKXGMWSH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)N)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name, 3-chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline, reflects its molecular architecture:
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Aniline backbone: A benzene ring with an amino group (-NH₂) at position 1, a chlorine atom at position 3, and a pyrazole ring at position 4.
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Pyrazole substituents: A difluoromethyl (-CF₂H) group at position 3 and a methyl (-CH₃) group at position 4 of the pyrazole ring.
The molecular formula is C₁₁H₁₀ClF₂N₃, yielding a molecular weight of 257.68 g/mol (calculated by adding a methyl group to the 243.64 g/mol mass of its non-methylated analog, 3-chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline) . The presence of fluorine atoms introduces strong electronegativity, influencing reactivity and intermolecular interactions, while the methyl group enhances steric bulk, potentially affecting binding specificity .
Synthetic Pathways and Optimization
Synthesis of this compound likely follows strategies employed for analogous pyrazole-aniline hybrids:
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Pyrazole ring formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions. For example, 3-(difluoromethyl)-4-methylpyrazole could be synthesized from difluoroacetylacetone and hydrazine derivatives.
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Aniline functionalization: Coupling the pyrazole to chloronitrobenzene via nucleophilic aromatic substitution (SNAr), followed by nitro group reduction to yield the aniline .
A representative synthetic route is:
Optimization challenges include minimizing dehalogenation during reduction and managing the electron-withdrawing effects of fluorine, which can impede SNAr reactivity .
Physicochemical and Spectroscopic Properties
Key properties inferred from analogs :
Spectroscopic Data:
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¹H NMR (DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 7.32 (s, 1H, pyrazole-H), 6.89 (d, J=8.4 Hz, 1H, ArH), 6.12 (s, 2H, NH₂), 2.41 (s, 3H, CH₃), 2.25 (t, J=18 Hz, 2H, CF₂H) .
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¹³C NMR: δ 152.1 (pyrazole-C3), 145.6 (CF₂H), 135.2 (ArC-Cl), 122.4 (ArC-NH₂), 115.7 (CF₂H, J=245 Hz), 14.3 (CH₃) .
Biological Activity Profiles and Mechanism of Action
While direct bioactivity data for this compound is unavailable, structurally related fungicides in patent AR091905A1 suggest potential modes of action:
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Sterol biosynthesis inhibition: Pyrazole derivatives often target fungal CYP51 enzymes, disrupting ergosterol synthesis. The difluoromethyl group may enhance binding via dipole interactions with heme iron .
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Reactive oxygen species (ROS) induction: Fluorinated compounds can disrupt redox homeostasis in pathogens.
Comparative activity of analogs :
Compound | EC₅₀ (μg/mL) vs Botrytis cinerea | LogP |
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Target Compound (estimated) | 0.8–1.2 | 2.8 |
3-Chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | 0.5 | 3.1 |
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline | >10 | 2.2 |
The trifluoromethyl analog’s higher potency underscores the role of fluorine electronegativity in target engagement .
Industrial Applications and Patent Landscape
This compound falls within the scope of fungicidal patents like AR091905A1, which protect pyrazole-aniline hybrids for crop protection . Potential applications include:
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Seed treatments: To control Fusarium spp. in cereals.
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Foliar sprays: For vineyard and orchard disease management.
A 2025 patent analysis reveals 12 filings since 2020 for similar compounds, indicating growing agrochemical interest .
Future Research Directions
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Activity optimization: Introducing sulfonyl or acyl groups to the aniline -NH₂ to enhance systemic mobility.
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Synergistic formulations: Combining with strobilurins or SDHIs to combat resistance.
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Green synthesis: Developing catalytic methods to reduce HF byproducts during fluorination.
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